molecular formula C22H28N6O3 B271779 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Cat. No. B271779
M. Wt: 424.5 g/mol
InChI Key: MOAJRKVOSJTEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of blood pressure, cardiovascular function, and tissue repair.

Mechanism of Action

The mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves the activation of the this compound, which leads to the activation of several signaling pathways, including the nitric oxide pathway, the phosphatidylinositol 3-kinase pathway, and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of blood pressure, cardiovascular function, and tissue repair.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mediated by the activation of the this compound. These effects include vasodilation, anti-inflammatory effects, anti-fibrotic effects, and tissue repair. In addition, this compound activation has been shown to have beneficial effects on cardiac function, renal function, and insulin sensitivity.

Advantages and Limitations for Lab Experiments

The advantages of using N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in lab experiments include its high selectivity for the this compound, its well-defined chemical structure, and its potential therapeutic applications. However, the limitations of using this compound include its low solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for specialized equipment and expertise to handle and analyze this compound.

Future Directions

There are several future directions for the study of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. These include:
1. Further investigation of the molecular mechanisms of this compound activation and signaling pathways.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human subjects.
4. Investigation of the potential therapeutic applications of this compound in other disease areas, such as neurodegenerative diseases and metabolic disorders.
5. Development of new this compound agonists with improved selectivity, potency, and pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential therapeutic applications in several disease areas. Further research is needed to fully understand the molecular mechanisms of this compound activation and to evaluate the safety and efficacy of this compound in animal models and human subjects.

Synthesis Methods

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps, including the preparation of the tetrazole ring, the coupling of the tetrazole with the benzyl bromide, and the final coupling with the morpholine derivative. This synthesis method has been described in detail in scientific publications, and it has been optimized to obtain high yields and purity of the final product.

Scientific Research Applications

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been studied for its potential therapeutic applications in several areas, including cardiovascular disease, kidney disease, and cancer. In cardiovascular disease, this compound agonists have been shown to have beneficial effects on blood pressure, cardiac function, and vascular remodeling. In kidney disease, this compound agonists have been shown to have renoprotective effects and to improve renal function. In cancer, this compound agonists have been shown to have anti-tumor effects and to inhibit tumor growth and metastasis.

properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C22H28N6O3/c1-2-30-21-16-18(17-23-10-11-27-12-14-29-15-13-27)8-9-20(21)31-22-24-25-26-28(22)19-6-4-3-5-7-19/h3-9,16,23H,2,10-15,17H2,1H3

InChI Key

MOAJRKVOSJTEDA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OC3=NN=NN3C4=CC=CC=C4

Canonical SMILES

CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OC3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.